[3,4'-Bipyridin]-5-amine, 6-methoxy-
Overview
Description
[3,4’-Bipyridin]-5-amine, 6-methoxy- is a heterocyclic compound that belongs to the bipyridine family Bipyridines are known for their versatile applications in various fields, including chemistry, biology, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,4’-Bipyridin]-5-amine, 6-methoxy- typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated bipyridine under palladium catalysis . The reaction conditions are generally mild, and the process is known for its high yield and functional group tolerance.
Industrial Production Methods
Industrial production of [3,4’-Bipyridin]-5-amine, 6-methoxy- often involves scaling up the laboratory synthesis methods. The key steps include the preparation of the starting materials, the coupling reaction, and purification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
[3,4’-Bipyridin]-5-amine, 6-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form bipyridinium salts, which are useful in electrochemical applications.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The amine and methoxy groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include bipyridinium salts, dihydro derivatives, and various substituted bipyridines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
[3,4’-Bipyridin]-5-amine, 6-methoxy- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [3,4’-Bipyridin]-5-amine, 6-methoxy- involves its interaction with specific molecular targets. For instance, in biological systems, it can chelate metal ions, leading to changes in fluorescence properties. This interaction is crucial for its application as a fluorescent probe . Additionally, the compound’s redox activity plays a significant role in its electrochemical applications .
Comparison with Similar Compounds
Similar Compounds
4,4’-Bipyridine: Known for its use in coordination chemistry and as a building block for supramolecular structures.
3,3’-Bipyridine: Exhibits interesting conductivity properties and is used in the development of conductive polymers.
2,2’-Bipyridine: Widely used as a ligand in metal complexes and has applications in catalysis and materials science.
Uniqueness
[3,4’-Bipyridin]-5-amine, 6-methoxy- stands out due to its unique substitution pattern, which imparts distinct electronic and steric properties. These features make it particularly suitable for applications requiring specific interactions with metal ions and other molecules .
Properties
IUPAC Name |
2-methoxy-5-pyridin-4-ylpyridin-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-15-11-10(12)6-9(7-14-11)8-2-4-13-5-3-8/h2-7H,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBMZUMTPNGZEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C2=CC=NC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10552969 | |
Record name | 6-Methoxy[3,4'-bipyridin]-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10552969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91041-36-0 | |
Record name | 6-Methoxy[3,4'-bipyridin]-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10552969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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